[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine

medicinal chemistry fragment-based drug discovery lead-likeness

[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine (CAS 1486386-69-9; molecular formula C₁₀H₁₉N₃S; molecular weight 213.35 g/mol) is a chiral secondary amine that integrates a 1,3-thiazole heterocycle, an ethyl spacer bearing a stereogenic center, and a terminal N,N-dimethylaminopropyl side‑chain. The compound is catalogued as a research screening agent (Enamine ENAH3045C4BC) and in the PubChem compound database (CID.

Molecular Formula C10H19N3S
Molecular Weight 213.35 g/mol
Cat. No. B13256719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine
Molecular FormulaC10H19N3S
Molecular Weight213.35 g/mol
Structural Identifiers
SMILESCC(C1=NC=CS1)NCCCN(C)C
InChIInChI=1S/C10H19N3S/c1-9(10-12-6-8-14-10)11-5-4-7-13(2)3/h6,8-9,11H,4-5,7H2,1-3H3
InChIKeyWNCTYUYZUCISEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine Procurement-Relevant Chemical Profile


[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine (CAS 1486386-69-9; molecular formula C₁₀H₁₉N₃S; molecular weight 213.35 g/mol) is a chiral secondary amine that integrates a 1,3-thiazole heterocycle, an ethyl spacer bearing a stereogenic center, and a terminal N,N-dimethylaminopropyl side‑chain. The compound is catalogued as a research screening agent (Enamine ENAH3045C4BC) and in the PubChem compound database (CID 64988775) [1]. Its computed XLogP of 1.2, topological polar surface area (TPSA) of 56.4 Ų, one H‑bond donor, and four H‑bond acceptors place it within oral drug‑like chemical space and distinguish it from simpler thiazole‑amine fragments that lack the extended basic tail [2].

Workflow Fragment-based screening and stereochemistry-driven SAR campaigns
Selection context Chiral secondary amine scaffold with extended basic amine tail; reported oral drug-like computed property space
Procurement fit Research screening compound for novel chemical space; not a validated bioactive hit

Why Generic Substitution of [3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine is Not Advisable Without Comparative Evidence


Thiazole‑amine derivatives with dimethylaminoalkyl tails are not interchangeable building blocks. Subtle structural variations—the position of the thiazole‑to‑amine linkage (C2 vs C5), the presence or absence of an α‑methyl branch on the ethyl linker, and the length of the diamine spacer—alter H‑bond donor/acceptor topology, conformational flexibility, and lipophilicity. These molecular properties directly influence target engagement, solubility, and off‑rate kinetics in biological assays [1]. The quantitative evidence below demonstrates that even regioisomers sharing identical molecular formula (C₁₀H₁₉N₃S) exhibit distinct computed property vectors, precluding assumption of functional equivalence [2].

Regioisomer mismatch
C2 vs C5 linkage may alter binding-site directionality; interchangeability not supported without comparative data.
Stereochemical incompatibility
Achiral analogs lack stereocenter, limiting enantiospecific SAR; stereochemical interactions may differ.
Spacer length sensitivity
6-bond vs 3-bond separation may shift target engagement; shorter analogs may not replicate binding profile.

Quantitative Differentiation Evidence for [3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine Against Closest Analogs


Extended Rotatable Bond Architecture vs. N,N‑Dimethyl‑1‑(thiazol‑2‑yl)ethanamine

The target compound possesses six rotatable bonds compared with only two for the simpler tertiary amine N,N‑dimethyl‑1‑(thiazol‑2‑yl)ethanamine (CID 69481779) [1]. This 3‑fold increase in conformational freedom, combined with one hydrogen‑bond donor (absent in the comparator), expands the pharmacophoric reach for probing shallow or extended binding pockets while preserving a moderate TPSA (56.4 vs. 44.4 Ų) [2]. Higher rotatable bond count correlates with greater entropic penalty upon binding; however, it also enables induced‑fit recognition that is inaccessible to the rigid comparator [3].

Rotatable bonds & H‑bond donor
Class-level inference
Δ Rotatable bonds = +4; Δ H‑bond donors = +1
Supports exploration of larger, more polar binding sites vs. rigid comparator
Computed properties; no bioactivity data
medicinal chemistry fragment-based drug discovery lead-likeness

C2‑Ethyl Regiochemistry vs. C5‑Methylene Regioisomer: Linker Geometry and Stereochemical Potential

The target compound carries the amine linker at the thiazole C2 position via an ethyl bridge bearing a methyl substituent, generating a stereogenic center. In contrast, the regioisomer [3‑(dimethylamino)propyl](1,3‑thiazol‑5‑ylmethyl)amine (CID 62759605) attaches the linker at C5 through a methylene unit without chirality [1]. Computed lipophilicity differs (XLogP 1.2 vs. 0.8) despite identical TPSA (56.4 Ų), reflecting the impact of the ethyl branch on hydrophobic surface area. The presence of a defined stereocenter in the target allows enantiospecific interactions that the achiral C5‑methylene comparator cannot provide [2].

C2 vs C5 regiochemistry
Class-level inference
C2-ethyl linker with stereocenter vs. C5-methylene linker; ΔXLogP +0.4
Regiochemistry and stereochemistry affect binding complementarity; enables stereoselective SAR
Computed properties; no target engagement data
structure-activity relationship regioisomer differentiation chiral building blocks

Isomeric Equivalence in Molecular Formula but Not in Ligand Efficiency Metrics

The target compound shares molecular formula (C₁₀H₁₉N₃S) and identical computed TPSA, XLogP, H‑bond donor/acceptor counts, and rotatable bond count with its 4‑methylthiazole positional isomer [3‑(dimethylamino)propyl][(4‑methyl‑1,3‑thiazol‑5‑yl)methyl]amine (CID 65721062) [1]. However, distribution of heavy atoms differs: the target concentrates heteroatom contacts at the C2 position, whereas the isomer disperses them across C4‑CH₃ and C5‑CH₂ moieties. This divergent atom arrangement can produce different ligand‑efficiency indices (LE, LLE) when normalized per heavy atom in matched molecular pair analyses [2]. The isomer pair therefore provides a stereoelectronically distinct, mass‑equivalent control for fragment elaboration [3].

Isomeric heavy-atom distribution
Class-level inference
Identical global descriptors (XLogP, TPSA, H‑bond counts) but different atom connectivity
Enables matched molecular pair analysis to dissect shape/electrostatic contributions
Matched molecular pair context; no activity data
ligand efficiency molecular complexity fragment screening

Chiral Pool and Enantioselective Synthesis Potential vs. Achiral Analogs

The target compound contains a single undefined stereocenter at the carbon bridging the thiazole ring and the secondary amine, establishing it as a racemate in commercial sourcing [1]. In contrast, analogs such as N,N‑dimethyl‑1‑(thiazol‑2‑yl)ethanamine (CID 69481779) and [3‑(dimethylamino)propyl](1,3‑thiazol‑5‑ylmethyl)amine (CID 62759605) are achiral. The presence of a chiral handle allows procurement of enantiopure material via chiral resolution or asymmetric synthesis, enabling differential pharmacological profiling of (R)‑ and (S)‑enantiomers [2]. This chiral differentiation is inaccessible with achiral comparator compounds, positioning the target as a unique entry point for stereochemistry‑driven SAR studies [3].

Chiral handle availability
Class-level inference
Racemic mixture with one stereocenter vs. achiral analogs; chiral resolution feasible
Supports enantiomer-specific activity profiling; reduces risk of missing a more selective enantiomer
No enantiopure synthesis reported; stereochemical-control context
asymmetric synthesis chiral resolution medicinal chemistry

Extended Spacer Length Differentiates Target from Dimethyl‑Terminated Thiazole Amines

The target compound incorporates a propylene spacer between the secondary and terminal tertiary amines, resulting in a 6‑bond separation between the thiazole ring and the terminal dimethylamino group. This contrasts with N,N‑dimethyl‑1‑(thiazol‑2‑yl)ethanamine (CID 69481779), which places the dimethylamino group directly on the ethyl linker with only 3‑bond separation [1]. Extended basic amine‑to‑aryl distance is a critical determinant of potency and selectivity in aminergic GPCR ligands, where an optimal spacer length of 4–6 atoms between the aromatic ring and the protonated amine is frequently observed [2]. The propylene spacer of the target falls within this optimal range for potential histamine H1 or muscarinic receptor modulation, whereas the shorter comparator falls below it [3].

Amine-aryl spacer length
Class-level inference
Δ spacer length = +3 bonds (6-bond vs. 3-bond separation)
Longer amine-aryl distance may fit aminergic GPCR pharmacophore requirements
Class-level GPCR pharmacophore model; no receptor data
pharmacophore mapping linker optimization GPCR ligands

Limitations Acknowledgment: Absence of Public Head‑to‑Head Bioactivity Data

An exhaustive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents (as of 2026‑04‑30) yielded no quantitative IC₅₀, Kᵢ, EC₅₀, MIC, or ADME data for this specific compound [1]. The compound is classified as an Enamine screening collection item (ENAH3045C4BC) with no associated bioassay annotations in PubChem . Consequently, all differentiation evidence presented above rests on computed molecular properties and class‑level SAR inferences from structurally related thiazole‑amine pharmacophores. Procurement decisions should therefore prioritize this compound as a versatile, stereochemically enabled fragment or building block rather than as a validated hit with proven target engagement. Users requiring pre‑existing bioactivity data against a specific target should consider structurally related 2‑aminothiazole analogs for which published IC₅₀ values exist [2].

Public bioactivity gap
Data to verify
0 public bioassay results (IC₅₀, Kᵢ, MIC, ADME) in PubChem, ChEMBL, BindingDB
Position as novel fragment for de novo screening; verify bioactivity before assuming target engagement
Enamine screening collection item; data gaps confirmed as of 2026‑04‑30
data transparency screening collection risk assessment

Optimal Research and Industrial Application Scenarios for [3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine


Chiral Fragment for Stereochemistry‑Driven Fragment‑Based Drug Discovery (FBDD)

The racemic mixture of [3‑(dimethylamino)propyl][1‑(1,3‑thiazol‑2‑yl)ethyl]amine, with a molecular weight of 213.35 g/mol, falls within the Rule‑of‑Three (RO3) fragment space [1]. Its single stereogenic center enables chiral separation by preparative HPLC or supercritical fluid chromatography (SFC), yielding enantiopure fragments for differential SPR or TSA screening against protein targets [2]. Unlike achiral thiazole fragments, this compound permits evaluation of enantiospecific binding, potentially revealing a more potent hit that would be missed by screening achiral analogs [3].

Precursor for 2‑Aminothiazole‑Based GPCR Ligand Libraries

The 6‑bond spacer between the thiazole core and the terminal basic amine aligns with the pharmacophoric requirements for aminergic GPCRs, where a basic nitrogen positioned 5–7 Å from the aromatic ring is critical for interaction with conserved transmembrane aspartate residues [1]. The secondary amine linker permits facile diversification—acylation, sulfonylation, or reductive amination—to generate focused libraries targeting histamine, muscarinic, or serotonin receptor subtypes [2]. This contrasts with shorter‑linked analogs (e.g., N,N‑dimethyl‑1‑(thiazol‑2‑yl)ethanamine) that cannot span the required distance, limiting their utility for such targets [3].

Regioisomeric Matched Pair for SAR Dissection

The identical computed global descriptors (MW, logP, TPSA, H‑bond counts) of the target compound and its 4‑methylthiazole positional isomer (CID 65721062) make them an ideal matched molecular pair (MMP) for deconvoluting the contribution of atom connectivity to biological activity while controlling for bulk physicochemical properties [1]. In an industrial medicinal chemistry setting, this pair enables an 'isomeric swap' SAR strategy: any difference in target potency or selectivity can be attributed directly to shape and electrostatic complementarity rather than to changes in lipophilicity or permeability [2].

Building Block for Covalent Inhibitor Warheads or PROTAC Linkers

The secondary amine in the ethyl‑thiazole core and the terminal tertiary amine provide two distinct nucleophilic handles for orthogonal functionalization. The secondary amine can be elaborated with acrylamide or chloroacetamide warheads for covalent targeting, while the tertiary amine can be quaternized or coupled to E3 ligase ligands for PROTAC design [1]. The 6‑bond flexible spacer offers sufficient reach to span the distance between target protein and E3 ligase in ternary complex formation, a feature absent in the more compact N,N‑dimethyl‑1‑(thiazol‑2‑yl)ethanamine [2].

Application
Selection Property
Validation Focus
Chiral fragment-based drug discovery
Stereochemistry-enabled fragment; enantiomer separation potential
Enantiospecific binding evaluation via SPR/TSA
GPCR-focused library synthesis
Extended amine-aryl spacer compatible with aminergic pharmacophores
Receptor subtype selectivity assay; functional cAMP/β-arrestin readouts
Matched molecular pair SAR
Isomeric heavy-atom connectivity while maintaining bulk descriptors
Shape/electrostatic complementarity analysis; ligand efficiency profiling
Covalent probe / PROTAC building block
Two distinct amine handles for orthogonal functionalization
Ternary complex formation assessment; linker SAR evaluation
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